molecular formula C17H16N2O2S B12908543 4-(Benzylthio)-6,7-dimethoxycinnoline CAS No. 5387-97-3

4-(Benzylthio)-6,7-dimethoxycinnoline

Cat. No.: B12908543
CAS No.: 5387-97-3
M. Wt: 312.4 g/mol
InChI Key: JFNVQDVHUIGOKQ-UHFFFAOYSA-N
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Description

4-(Benzylthio)-6,7-dimethoxycinnoline (CAS 5387-97-3) is a synthetic organic compound with the molecular formula C17H16N2O2S and a molecular weight of 312.39 g/mol. This chemical belongs to the cinnoline class of heterocyclic compounds, which are bicyclic structures known as 1,2-benzodiazines that feature two nitrogen atoms in their ring system and are recognized as important scaffolds in medicinal chemistry . Cinnoline derivatives like this one are the subject of extensive research due to their broad spectrum of pharmacological activities. They exhibit significant potential in antimicrobial applications, showing activity against a panel of pathogens including bacteria such as Bacillus subtilis , Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa , as well as fungi such as Candida albicans and Aspergillus niger . The specific positioning of the benzylthio and dimethoxy substituents on the cinnoline core is a key structural feature that influences its biological activity and interaction with biological targets. Furthermore, related cinnoline-based molecules have demonstrated promising anti-inflammatory and analgesic properties in scientific studies . This compound serves as a versatile building block and key intermediate for researchers in drug discovery, particularly in the synthesis of more complex molecules aimed at developing new therapeutic agents for infectious diseases and inflammatory conditions. The compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5387-97-3

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

4-benzylsulfanyl-6,7-dimethoxycinnoline

InChI

InChI=1S/C17H16N2O2S/c1-20-15-8-13-14(9-16(15)21-2)19-18-10-17(13)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

JFNVQDVHUIGOKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=N2)SCC3=CC=CC=C3)OC

Origin of Product

United States

Synthetic Methodologies for 4 Benzylthio 6,7 Dimethoxycinnoline and Advanced Analogues

Foundational Approaches to Cinnoline (B1195905) Nucleus Construction

The cinnoline scaffold, a bicyclic aromatic heterocycle, is a crucial structural motif in numerous pharmacologically significant molecules. nih.govnih.gov Its synthesis has been a subject of extensive research, leading to the development of several reliable methods for constructing the 1,2-benzodiazine ring system. nih.gov These foundational strategies are paramount for accessing the necessary precursors for more complex derivatives like 4-(Benzylthio)-6,7-dimethoxycinnoline.

Cyclization Reactions of Arenediazonium Salts

One of the most established and versatile routes to the cinnoline nucleus involves the intramolecular cyclization of appropriately substituted arenediazonium salts. researchgate.netlibretexts.org This general approach typically begins with an aniline (B41778) derivative bearing a reactive group at the ortho position. Diazotization of the amino group generates a highly reactive diazonium salt, which then undergoes an intramolecular cyclization to form the pyridazine (B1198779) ring of the cinnoline system. youtube.com

The Richter cinnoline synthesis, first reported in 1883, is a classic method that involves the diazotization of an o-aminoarylacetylene or a related propiolic acid, followed by cyclization. researchgate.netdrugfuture.com The original reaction typically yields 4-hydroxycinnoline derivatives. researchgate.netwikipedia.org The mechanism proceeds through the formation of an o-alkynylbenzenediazonium salt which cyclizes upon itself. researchgate.net

Modifications to the Richter reaction have significantly broadened its utility. Researchers have found that by altering the reaction conditions, it is possible to synthesize 4-halocinnolines directly from 2-alkynylbenzenediazonium salts. researchgate.net For instance, the cyclization of o-(1,3-butadiynyl)phenyltriazene can produce 3-alkynyl-4-bromocinnoline, a versatile intermediate for further functionalization. spbu.ru These 4-halocinnolines are particularly valuable as they serve as excellent electrophilic precursors for introducing nucleophiles, such as thioethers, at the C4 position. researchgate.net

The Borsche-Herbert cyclization is another key strategy that utilizes an arenediazonium salt intermediate. chempedia.info This method involves the cyclization of an ortho-diazonium aryl ketone to generate a 4-hydroxycinnoline, also known as a 4-cinnolone. chempedia.info It is mechanistically related to the Richter and Widman-Stoermer syntheses, which employ aryl alkynes and aryl olefins, respectively, as the ortho substituents. researchgate.netchempedia.info The process was first described as the spontaneous cyclization of an ortho-diazonium acetophenone. chempedia.info This approach provides a reliable route to 4-hydroxycinnolines, which can then be converted to 4-halocinnolines for subsequent substitution reactions.

Cyclocondensation Strategies Utilizing Arylhydrazones and Arylhydrazines

Cyclocondensation reactions offer a highly adaptable alternative for constructing the cinnoline ring. This approach is considered one of the most universal as it allows for the introduction of a wide variety of substituents at different positions of the nucleus. researchgate.net

A notable example is the intramolecular Friedel-Crafts type alkylation of arylhydrazones derived from α-halocarbonyl compounds. tsijournals.com For instance, the phenylhydrazone of phenacyl bromide can be cyclized under mild conditions, often in a neutral solvent like carbon disulfide, to form a 3-phenyl-1,4-dihydrocinnoline. tsijournals.com A key advantage of this method is that the mild conditions can prevent competing rearrangement reactions, such as the Fischer indole (B1671886) synthesis, ensuring the desired cinnoline product is formed. tsijournals.com This strategy highlights the utility of arylhydrazones as stable and effective precursors for building the dihydrocinnoline (B15445986) core, which can subsequently be aromatized.

Ring Transformation Reactions of Related Heterocycles

While less common for the direct synthesis of simple cinnolines, ring transformation and expansion reactions represent an advanced strategy for accessing certain heterocyclic systems. For example, related benzo[c]cinnoline (B3424390) derivatives can be constructed via the copper-catalyzed or electrochemical oxidation of 2-azobiaryls. nih.gov This process involves an intramolecular cyclization driven by a single-electron transfer mechanism. nih.gov Although not a primary route to the specific target compound, these methodologies underscore the diverse synthetic tools available for creating fused nitrogen-containing heterocyclic frameworks from other cyclic precursors.

Targeted Synthesis of Cinnoline Derivatives with Thioether Substituents

The synthesis of this compound requires a targeted approach that first builds the core 6,7-dimethoxycinnoline (B12915755) scaffold and then introduces the benzylthio group at the C4 position. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a 4-halocinnoline intermediate.

The logical synthetic pathway commences with a suitably substituted aniline, such as 3,4-dimethoxyaniline (B48930). Following one of the foundational cyclization strategies (e.g., Richter or Borsche-Herbert), a 6,7-dimethoxy-4-hydroxycinnoline precursor is formed. This hydroxycinnoline is a key intermediate but must be activated for the subsequent nucleophilic substitution. The conversion of the 4-hydroxyl group into a better leaving group, typically a chlorine atom, is accomplished using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

The resulting 4-chloro-6,7-dimethoxycinnoline (B3056711) is the direct precursor to the final product. The introduction of the benzylthio moiety is achieved by reacting this activated intermediate with benzyl (B1604629) mercaptan (phenylmethanethiol). The reaction is conducted in the presence of a suitable base, which deprotonates the thiol to form the more nucleophilic thiolate anion. This anion then attacks the electron-deficient C4 carbon of the cinnoline ring, displacing the chloride ion to furnish the final product, this compound. Cinnoline derivatives bearing sulphonamide moieties have also been synthesized, indicating the versatility of introducing sulfur-containing substituents to the ring system. nih.gov

Interactive Data Table: Overview of Cinnoline Synthesis Methods

Method Starting Material Type Key Intermediate Primary Product Type Reference(s)
Richter Reaction o-Aminoarylacetyleneo-Alkynylbenzenediazonium salt4-Hydroxycinnoline or 4-Halocinnoline researchgate.netdrugfuture.comwikipedia.org
Borsche-Herbert Cyclization o-Aminoaryl ketoneo-Diazonium aryl ketone4-Hydroxycinnoline researchgate.netchempedia.info
Arylhydrazone Cyclization Arylhydrazone of α-halocarbonylArylhydrazone1,4-Dihydrocinnoline tsijournals.com
Nucleophilic Substitution 4-HalocinnolineN/A4-Thioether-substituted Cinnoline nih.gov

Introduction of the Benzylthio Group at C-4 Position

The introduction of a benzylthio moiety at the C-4 position of the cinnoline ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process generally requires a precursor that has a good leaving group, most commonly a halogen atom like chlorine, at the C-4 position.

The synthesis commences with a 4-chlorocinnoline (B183215) derivative. The chlorine atom at this position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom (N-1) in the pyridazine ring of the cinnoline system. The nucleophile in this reaction is the benzylthiolate anion, which is readily generated in situ by treating benzyl mercaptan with a suitable base.

A general procedure analogous to the synthesis of other aryl thioethers, such as 4-(benzylthio)acetophenone (B15377668) mdpi.com, can be described. Benzyl mercaptan is deprotonated by a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as ethanol (B145695) to form potassium benzylthiolate. This potent nucleophile then attacks the electron-deficient C-4 carbon of the 6,7-dimethoxy-4-chlorocinnoline intermediate, displacing the chloride ion to form the desired C-S bond and yield this compound.

Table 1: Representative Nucleophilic Aromatic Substitution for C-S Bond Formation This table is a generalized representation based on analogous reactions.

Reactant 1Reactant 2BaseSolventProduct
6,7-Dimethoxy-4-chlorocinnolineBenzyl mercaptanKOHEthanolThis compound

Synthetic Pathways Incorporating Sulfur-Containing Moieties

The incorporation of sulfur-containing functional groups is a cornerstone of medicinal chemistry, as these moieties are present in a wide array of approved drugs. nih.gov The thioether linkage, as seen in this compound, is a common and important scaffold. nih.gov Synthetic strategies to create such sulfur-containing molecules are diverse and have evolved significantly. rsc.org

Beyond the classical SNAr reaction, modern cross-coupling methods have become powerful tools for C-S bond formation. The Buchwald-Hartwig cross-coupling reaction, for instance, provides a versatile method for coupling thiols with aryl halides or triflates, catalyzed by palladium or copper complexes. This reaction is carried out using specialized phosphine (B1218219) ligands that facilitate the catalytic cycle. nih.gov In the context of the target molecule, a Buchwald-Hartwig approach could couple 6,7-dimethoxy-4-chlorocinnoline with benzyl mercaptan.

Furthermore, synthetic strategies can be designed to incorporate other sulfur-based functionalities which can be precursors or analogues. For example, sulfoxides can be synthesized via the controlled oxidation of the corresponding thioether, often using an oxidizing agent like hydrogen peroxide. nih.gov These sulfoxide (B87167) derivatives may serve as valuable intermediates or as final target compounds with distinct physicochemical properties. The development of methods for introducing sulfur atoms using various sulfurizing agents continues to be an active area of research, providing access to a broad chemical space of sulfur-containing heterocycles. rsc.org

Strategic Incorporation of Dimethoxy Substituents at C-6 and C-7 Positions

The strategic placement of the 6,7-dimethoxy groups on the cinnoline ring is determined by the choice of the starting material for the cyclization reaction that forms the core heterocycle. The synthesis typically begins with a benzene (B151609) derivative that already contains the desired 1,2,4,5-substitution pattern.

A common precursor for building the 6,7-dimethoxy substituted benzene ring of the cinnoline is a derivative of 3,4-dimethoxyaniline or 1,2-dimethoxy-4-nitrobenzene. For instance, in the synthesis of related 6,7-dimethoxy-substituted quinazolines and isoquinolines, commercially available materials like 3,4-dimethoxybenzoic acid or veratraldehyde serve as the starting points. nih.govmdpi.com

For cinnoline synthesis, a plausible pathway involves the use of a precursor like 2-amino-4,5-dimethoxyacetophenone. This intermediate can then be subjected to a diazotization reaction followed by an intramolecular cyclization, a key step in many classical cinnoline syntheses like the Richter or Borsche methods. wikipedia.org The specific synthetic route dictates how the precursor is elaborated. For example, the synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, a related heterocyclic system, starts from a suitably substituted benzoate (B1203000) which undergoes nitration and subsequent reduction and cyclization to build the final scaffold. nih.gov This highlights the principle that the substitution pattern of the final heterocycle is established early in the synthetic sequence by the choice of the aromatic precursor.

Modern Methodological Advancements in Cinnoline Synthesis

The synthesis of the cinnoline nucleus, first reported by Richter in 1883, has undergone significant evolution. benthamdirect.comresearchgate.net While classical methods relying on the cyclization of arenediazonium salts or arylhydrazones are still relevant osi.lvresearchgate.net, modern organic synthesis has introduced more efficient and versatile catalytic approaches.

Transition-metal catalysis has emerged as a powerful strategy for constructing the cinnoline framework and other N-heterocycles. benthamdirect.comrsc.org These methods often involve the formation of key C-C or C-N bonds in the cyclization step, offering high efficiency and functional group tolerance. numberanalytics.comnih.govresearchgate.net

Several notable examples include:

Palladium-Catalyzed Annulation: A simple and efficient synthesis of 3,4-disubstituted cinnolines has been achieved through the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes. This method demonstrates good yields and compatibility with various functional groups. researchgate.net

Rhodium-Catalyzed Cyclization: A highly efficient method utilizes a rhodium(III)-catalyst for the oxidative C-H activation and cyclization of azo compounds with alkynes, capable of producing both cinnoline and cinnolinium salt frameworks. researchgate.net

Copper-Catalyzed Cyclization: Copper catalysts have been employed in the aerobic intramolecular dehydrogenative cyclization of N-phenylhydrazones to form cinnolines. nih.gov

Table 2: Examples of Metal-Catalyzed Cinnoline Synthesis

Catalyst/MetalReactantsReaction TypeReference
Palladium (Pd)2-Iodophenyltriazenes, Internal AlkynesAnnulation researchgate.net
Rhodium (Rh)Azo compounds, AlkynesOxidative C-H Activation/Cyclization researchgate.net
Copper (Cu)N-Methyl-N-phenylhydrazonesAerobic Intramolecular Dehydrogenative Cyclization nih.gov

C-H Functionalization Strategies in Cinnoline Synthesis

C-H functionalization has become a transformative approach in modern synthetic chemistry, allowing for the construction of complex molecules by directly converting C-H bonds into C-C or C-heteroatom bonds. rsc.orgmdpi.com This strategy is highly atom-economical as it avoids the need for pre-functionalized substrates. scilit.com

In the context of cinnoline synthesis, rhodium(III)-catalyzed C-H activation and annulation reactions are particularly prominent. rsc.org For example, phthalazino[2,3-a]cinnolines and indazolo[1,2-a]cinnolines have been constructed through the Rh(III)-catalyzed dehydrogenative C-H/N-H functionalization of N-phenyl phthalazines or N-phenyl indazoles with alkynes. rsc.org Similarly, the annulation of N-aryl indazolones with allenoates, catalyzed by palladium, provides access to cinnoline-fused indazolones. researchgate.net These methods provide rapid access to complex, polycyclic cinnoline derivatives that are of interest for their potential bioactivity. researchgate.net

Microwave-assisted organic synthesis (MAOS) has been established as a green and efficient heating technique that dramatically reduces reaction times, often leading to improved yields and product purities compared to conventional heating methods. rsc.orgnih.govnih.govyoutube.com

This technology has been successfully applied to the synthesis of cinnoline derivatives. A notable example is the one-pot, three-component reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with nitroolefins under controlled microwave irradiation to produce polyfunctionally substituted cinnolines in high yields (86-93%). researchgate.net This reaction proceeds rapidly (20 minutes) and efficiently. researchgate.net In a novel application, this same reaction was successfully performed inside natural microcapsules, demonstrating the versatility of microwave-assisted synthesis. rsc.orgrsc.org The use of microwave irradiation is advantageous for its rapid and uniform heating, which can be crucial for controlling the outcome of complex multi-component reactions and minimizing the formation of byproducts. nih.govyoutube.com

Analytical Characterization Techniques for Novel Cinnoline Compounds

The structural elucidation of newly synthesized cinnoline derivatives, including this compound, relies heavily on a combination of modern analytical methods. These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are fundamental to the characterization of cinnoline compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. Infrared (IR) spectroscopy is used to identify characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise structure of cinnoline derivatives. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum reveal the connectivity of hydrogen atoms, while the ¹³C NMR spectrum indicates the number and electronic environment of unique carbon atoms. For a compound like this compound, specific resonances corresponding to the aromatic protons of the cinnoline and benzyl moieties, the methylene (B1212753) protons of the benzylthio group, and the methoxy (B1213986) protons would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, which in turn confirms its molecular formula. For this compound, the expected monoisotopic mass is 312.0932 g/mol , corresponding to the molecular formula C₁₇H₁₆N₂O₂S. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific bonds and functional groups within a molecule. For this compound, characteristic absorption bands would be observed for C-H stretching in the aromatic and aliphatic regions, C=C and C=N stretching of the heterocyclic ring, C-O stretching of the methoxy groups, and C-S stretching of the thioether linkage.

A summary of the key spectroscopic data expected for this compound is presented in the table below.

Analytical Technique Expected Data for this compound
¹H NMR Resonances for aromatic protons (cinnoline and benzyl rings), methylene protons (-S-CH₂-), and methoxy protons (-OCH₃).
¹³C NMR Signals for aromatic carbons, methylene carbon, and methoxy carbons.
Mass Spectrometry (HRMS) [M+H]⁺ peak corresponding to the calculated exact mass for C₁₇H₁₇N₂O₂S⁺.
Infrared (IR) Spectroscopy Characteristic absorption bands for aromatic C-H, C=C, C=N, C-O, and C-S bonds.

X-ray Crystallography for Structural Confirmation

For novel cinnoline derivatives, obtaining a single crystal suitable for X-ray diffraction is a significant goal. The resulting crystal structure provides irrefutable evidence of the compound's constitution and stereochemistry. In the context of drug discovery and materials science, understanding the solid-state structure can be crucial for predicting intermolecular interactions and physical properties. While specific X-ray crystallographic data for this compound is not widely available in the public domain, the technique remains the gold standard for structural confirmation in the broader field of cinnoline chemistry. acs.org

Preclinical Biological Activity Studies and Mechanistic Investigations of 4 Benzylthio 6,7 Dimethoxycinnoline

Overview of Reported Biological Activities of Cinnoline (B1195905) Derivatives

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. nii.ac.jpepa.gov Derivatives of cinnoline have been extensively investigated and have demonstrated a wide spectrum of biological activities. nih.govmdpi.com These compounds are often explored as analogues of other biologically active heterocycles like quinoline (B57606) and isoquinoline (B145761). nii.ac.jp The diverse biological effects are attributed to the varied substitutions on the cinnoline core, which modulate their physicochemical properties and interactions with biological targets. epa.gov

Anti-inflammatory Activity

Several studies have highlighted the potential of cinnoline derivatives as anti-inflammatory agents. For instance, a series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and evaluated for their anti-inflammatory properties. nii.ac.jp Compounds with an electron-donating group on the benzoyl ring showed higher anti-inflammatory activity than those with electron-withdrawing groups. epa.gov

In one study, cinnoline derivatives with and without a pyrazoline moiety were assessed for their anti-inflammatory and antibacterial activities. epa.gov Cinnoline compounds fused with a pyrazoline ring and possessing electron-donating groups like methoxyl and hydroxyl on the phenyl moiety demonstrated the highest anti-inflammatory activity. epa.gov Specifically, cinnoline-pyrazole hybrids have shown significant anti-inflammatory effects, with halogen-substituted derivatives, particularly chloro-substituted ones, exhibiting potent activity. nih.gov Certain compounds from a series of pyrazolo[4,3-c]cinnoline derivatives displayed promising anti-inflammatory activity with reduced ulcerogenic potential compared to the standard drug naproxen. nih.gov

Cinnoline Derivative Type Key Structural Feature for Activity Observed Effect
Pyrazolo[4,3-c]cinnolineElectron-donating group on benzoyl ringEnhanced anti-inflammatory activity epa.gov
Cinnoline with PyrazolineElectron-donating groups (e.g., -OCH3, -OH)High anti-inflammatory activity epa.gov
Cinnoline-Pyrazole HybridsHalogen substitution (e.g., -Cl)Potent anti-inflammatory activity nih.gov
Substituted Cinnoline ImidazoleHalogen (Chloro) substitutionPotent anti-inflammatory activity nih.gov

Antibacterial and Antifungal Activities

The cinnoline nucleus is a core component of various compounds exhibiting antimicrobial properties. nii.ac.jpnih.gov Cinnoline derivatives have shown activity against a range of bacterial and fungal strains. epa.gov For example, newly synthesized pyridothieno cinnoline derivatives demonstrated potent antibacterial action against E. coli, S. aureus, B. subtilis, and K. pneumoniae, as well as antifungal activity against A. fumigatus and C. albicans. nii.ac.jp

The antimicrobial potency of cinnoline derivatives is often enhanced by specific substitutions. Cinnoline-based chalcones and pyrazolines with substitutions like 4-Cl, 2-NO2, and 4-NO2 have been reported as potent antibacterial and antifungal agents. epa.gov Furthermore, cinnoline derivatives bearing a sulphonamide moiety have shown significant activity against P. aeruginosa, E. coli, B. subtilis, S. aureus, and the fungi C. albicans and A. niger. epa.gov In some instances, an electron-withdrawing substituent on the phenyl group of cinnoline derivatives without a pyrazoline ring was associated with increased antibacterial activity. epa.gov

Cinnoline Derivative Target Microorganisms Key Finding
Pyridothieno cinnolinesE. coli, S. aureus, B. subtilis, K. pneumoniae, A. fumigatus, C. albicansStrong antibacterial and antifungal activity nii.ac.jp
Cinnoline based chalconesB. subtilis, E. coli, S. aureus, K. pneumoniae, A. flavus, F. oxysporum, A. niger, T. viridaePotent antimicrobial activity with specific substitutions epa.gov
Cinnoline with sulphonamideP. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. nigerSignificant improvement in antimicrobial activity epa.gov

Anticancer and Antiproliferative Potentials

The anticancer potential of cinnoline derivatives has been a subject of extensive research. nii.ac.jpnih.gov These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. nii.ac.jp For instance, some cinnoline derivatives have been investigated for their ability to combat the leukemia subpanel and were found to be active in cells with MDR1 (Multidrug Resistance Protein 1). nii.ac.jp The proposed mechanisms of action include the induction of apoptosis through the activation of caspases-3, -8, and -9, mitochondrial depolarization, and the generation of reactive oxygen species. nii.ac.jp Some derivatives also function as topoisomerase inhibitors. nii.ac.jp

A series of cinnoline derivatives were developed as PI3K inhibitors, with most compounds showing nanomolar inhibitory activities against PI3Ks and micromolar inhibitory potency against human tumor cell lines.

Derivative Class Mechanism of Action Cellular Effect
General CinnolinesCaspase-3, -8, -9 activation, mitochondrial depolarization, ROS generation, topoisomerase inhibitionApoptosis, cytotoxicity nii.ac.jp
PI3K Inhibitor CinnolinesInhibition of PI3K pathwayAntiproliferative activity

Other Relevant Biological Actions

Beyond the aforementioned activities, the cinnoline scaffold has been associated with a variety of other biological effects.

Antimalarial and Antitubercular: Cinnoline derivatives have been recognized for their potential as antimalarial and antitubercular agents. nii.ac.jp

Anxiolytic: Certain cinnoline derivatives have been evaluated for their anxiolytic (anti-anxiety) properties. epa.govmdpi.com

Antithrombotic and Antisecretory: Cinnoline and its benzo derivatives have reported bioactivity in areas including antithrombotic and antisecretory functions. nii.ac.jp

Targeted Preclinical Investigations of 4-(Benzylthio)-6,7-dimethoxycinnoline

Despite the broad range of biological activities reported for the general class of cinnoline derivatives, a comprehensive review of published scientific literature reveals a lack of specific preclinical studies on the compound This compound .

Evaluation of Effects on Cellular Processes

No specific studies detailing the effects of This compound on cellular processes were identified in the available scientific literature. While the broader class of cinnoline derivatives has been investigated for effects such as apoptosis induction and cell cycle arrest, no such data has been published for this particular compound.

Exploration of Potential Biological Targets

The biological targets of cinnoline derivatives are diverse and influenced by their substitution patterns. nih.gov The 6,7-dimethoxy substitution, a key feature of the subject compound, has been explored in related heterocyclic systems, such as quinazolines, for its role in targeting specific enzymes. For instance, derivatives of 6,7-dimethoxyquinazoline (B1622564) have been investigated as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), a critical target in cancer therapy. researchgate.net

Furthermore, the broader class of cinnoline derivatives has been shown to target a variety of enzymes and receptors. These include phosphodiesterase 10A (PDE10A) and human neutrophil elastase (HNE). nih.govresearchgate.net Some cinnoline compounds have also demonstrated the ability to inhibit phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cell signaling pathways implicated in cancer. nih.gov The benzylthio moiety at the 4-position of the cinnoline ring is a less commonly studied feature, and its specific contribution to target engagement remains an area for further investigation.

Proposed Mechanisms of Action for this compound at a Molecular Level

The mechanisms through which cinnoline derivatives exert their biological effects are intrinsically linked to their molecular targets. The following sections explore potential mechanisms based on studies of structurally related compounds.

Enzyme inhibition is a prominent mechanism of action for many biologically active cinnoline derivatives. nih.gov Research on various cinnoline compounds has demonstrated their potential as inhibitors of several key enzymes.

Phosphoinositide 3-Kinase (PI3K) Inhibition: A series of cinnoline derivatives have been developed as potent inhibitors of PI3K enzymes. nih.gov These compounds typically exhibit nanomolar inhibitory activities and have shown antiproliferative effects in human tumor cell lines. nih.gov The mechanism of inhibition often involves competitive binding at the ATP-binding site of the enzyme.

Human Neutrophil Elastase (HNE) Inhibition: Certain cinnoline derivatives have been identified as reversible competitive inhibitors of HNE, an enzyme involved in inflammatory processes. nih.gov

While direct evidence for this compound is not available, the established activity of the cinnoline scaffold against these enzymes suggests that it may also function as an enzyme inhibitor. The 6,7-dimethoxy substitution has been noted in other heterocyclic structures to influence interactions with efflux pumps like P-glycoprotein (P-gp), although this has not been specifically demonstrated for cinnoline derivatives.

The interaction of cinnoline derivatives with various receptors has been documented, highlighting another potential mechanism of action. nih.gov Some cinnoline-based compounds have been found to act as agonists at the benzodiazepine (B76468) receptor. researchgate.net The ability to modulate receptor function is a key aspect of the pharmacological profile of certain cinnoline derivatives. However, specific receptor binding and modulation studies for this compound have not been reported in the available literature. General methodologies for such investigations often involve radioligand binding assays to determine the affinity of a compound for a specific receptor. rsc.orgnih.gov

The interaction with DNA represents a significant mechanism of action for certain classes of heterocyclic compounds, including those related to cinnoline. For example, quinoline derivatives, which are structurally similar to cinnolines, have been shown to act as DNA intercalators and inhibitors of topoisomerases. nih.gov Some quinoline-based compounds have also been found to inhibit DNA methyltransferases by intercalating into the DNA substrate. biorxiv.org

Studies on specific cinnoline derivatives have also pointed towards DNA as a potential target. For instance, certain 5,6,11-triazachrysen-12-ones, which contain a cinnoline-like core, have demonstrated the ability to induce DNA cleavage in the presence of topoisomerase I (TOP1). nih.gov This suggests that some cinnoline derivatives may exert their cytotoxic effects through interference with DNA replication and repair processes. The planar aromatic structure of the cinnoline ring system is conducive to such intercalative interactions with DNA.

Structure Activity Relationship Sar Studies of 4 Benzylthio 6,7 Dimethoxycinnoline Derivatives

Systematic Modification of the Cinnoline (B1195905) Ring System

The cinnoline ring system, being the core of the molecule, plays a crucial role in its biological activity. Modifications to this system, including changes in substituent positions and alterations to the bicyclic structure itself, can lead to significant changes in pharmacological effects.

Positional Isomerism and Substituent Effects on Biological Activity

The arrangement of substituents on the cinnoline ring is a key determinant of biological activity. nih.gov While specific studies on the positional isomers of 4-(benzylthio)-6,7-dimethoxycinnoline are not extensively documented, general SAR principles for cinnoline derivatives can provide valuable insights. For instance, the position of a substituent can influence the molecule's interaction with biological targets.

The biological activity of isomers can vary significantly. For example, in a series of substituted cinnoline derivatives, halogen-substituted compounds were found to be the most active antimicrobial agents, with 6-chloro substituted compounds being more potent than 7-chloro substituted ones against certain bacterial strains. nih.gov This highlights that even a minor shift in the position of a substituent can have a profound impact on activity.

In the context of this compound, shifting the benzylthio group to other positions on the cinnoline ring, such as positions 3, 5, or 8, would likely alter the molecule's electronic distribution and steric profile, thereby affecting its binding affinity to target proteins. Similarly, repositioning the dimethoxy groups could influence the molecule's solubility and metabolic stability.

Table 1: Effect of Substituent Position on the Antibacterial Activity of Chloro-Substituted Cinnoline Derivatives

CompoundSubstituent PositionAntibacterial Activity (Comparison)
Cinnoline Derivative A6-ChloroMore potent
Cinnoline Derivative B7-ChloroLess potent

Note: This table is based on general findings for cinnoline derivatives and not specific to this compound. Data is illustrative of the principle of positional isomerism.

Alterations to the Bicyclic Heterocycle

Alterations to the core bicyclic heterocycle, such as replacing the cinnoline ring with an isomeric scaffold like quinoline (B57606), quinazoline (B50416), or phthalazine (B143731), can lead to significant changes in biological activity. nih.gov This concept, known as bioisosteric replacement, is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. nih.govpreprints.org

For instance, a study comparing various heterocyclic scaffolds, including cinnoline, quinoline, and isoquinoline (B145761), found that a cinnoline derivative displayed potent inhibition of L. major and P. falciparum proliferation. nih.gov This suggests that the specific arrangement of nitrogen atoms in the cinnoline ring is crucial for its activity against these protozoan infections. Replacing the cinnoline ring in this compound with a quinoline scaffold, for example, would result in a 4-(benzylthio)-6,7-dimethoxyquinoline. While structurally similar, the change in the heterocyclic core would likely lead to a different biological activity profile.

Table 2: Comparison of Biological Activity of Different Heterocyclic Scaffolds

Heterocyclic ScaffoldBiological Activity NotedReference Compound Example
CinnolineAntiprotozoalCinnoline derivative 20
QuinolineAntiprotozoal-
IsoquinolineAntiprotozoal-

Note: This table illustrates the concept of how different bicyclic heterocycles can exhibit similar or different biological activities, based on a comparative study. nih.gov

Elucidating the Role of the Benzylthio Moiety in Modulating Activity

The benzylthio moiety at the 4-position of the cinnoline ring is a key feature that can significantly influence the compound's biological activity. Understanding the role of the thioether bond and the benzyl (B1604629) group is essential for optimizing the molecule's pharmacological profile.

Influence of Thioether Bond Formation

While specific studies on the thioether bond in this compound are limited, research on other thioether-containing heterocyclic compounds can provide insights. For example, in a series of thionicotinic acid derivatives, the thioether-containing compounds exhibited significant vasorelaxant and antioxidant activities. mdpi.com The replacement of the thioether with other linkers, such as an ether (-O-) or an amine (-NH-), would likely result in compounds with different physicochemical properties and, consequently, different biological activities.

Structural Variations of the Benzyl Group and their Impact

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, offers a site for structural modifications that can fine-tune the biological activity of the parent compound. tutorchase.com Variations in the substitution pattern on the benzyl ring can modulate the electronic and steric properties of the entire benzylthio moiety.

For instance, introducing electron-donating or electron-withdrawing groups to the phenyl ring of the benzyl group can influence the compound's potency. In a study of benzylthioquinolinium iodides, the exploration of different substituents on the benzylthio moiety revealed that both electronic and hydrophobic factors play a role in their antifungal activity. nih.gov Similarly, for this compound, substituting the benzyl ring with groups like halogens, alkyls, or alkoxys could lead to derivatives with enhanced or altered biological activities.

Table 3: Hypothetical Impact of Benzyl Group Substitution on Biological Activity

Benzyl Group SubstitutionExpected Impact on ActivityRationale
Electron-withdrawing group (e.g., -NO2)Potential increase in activityMay enhance binding through electronic interactions
Electron-donating group (e.g., -OCH3)Potential increase or decrease in activityCan alter electronic and steric properties
Halogen (e.g., -Cl)Potential increase in activityCan increase lipophilicity and introduce new binding interactions

Note: This table is based on general SAR principles and findings from related heterocyclic compounds, as direct data for this compound is not available.

Impact of 6,7-Dimethoxy Substitution on the Cinnoline Scaffold

The presence of dimethoxy groups at the 6 and 7 positions of the cinnoline ring is a significant structural feature that has been shown to be important for the biological activity of various heterocyclic compounds. These groups can influence the molecule's conformation, solubility, and interaction with biological targets.

In a study of dibenzo[c,h]cinnolines, the presence of 2,3-dimethoxy substituents was found to be a crucial structural element for retaining topoisomerase 1-targeting activity and cytotoxicity. nih.gov The removal or replacement of these methoxy (B1213986) groups resulted in a substantial loss of activity. Similarly, 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in schizophrenia. nih.gov

The 6,7-dimethoxy substitution pattern is also a key feature in other biologically active heterocyclic compounds, such as quinoline derivatives. For example, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met kinase, a target in cancer therapy. These findings suggest that the 6,7-dimethoxy groups on the cinnoline scaffold of this compound are likely to be critical for its biological activity, potentially by contributing to its binding affinity to specific enzymes or receptors.

Potential for Metabolic Stability and Activity Enhancement

Specific studies on the metabolic stability of this compound or its derivatives are absent from the scientific literature. Therefore, any discussion on how modifications to the molecule might enhance metabolic stability or biological activity would be entirely conjectural.

Conformational Analysis and its Correlation with Biological Outcomes

A conformational analysis of this compound and how its different spatial arrangements might correlate with biological outcomes has not been reported. Such studies are crucial for understanding the interaction of a molecule with its biological target, and this information is currently unavailable for this compound.

Computational Chemistry and in Silico Approaches in 4 Benzylthio 6,7 Dimethoxycinnoline Research

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For a compound like 4-(Benzylthio)-6,7-dimethoxycinnoline, this method would be instrumental in identifying potential protein targets and elucidating its binding mode.

Ligand-Protein Interaction Analysis

Should a protein target for this compound be identified, docking simulations would reveal the specific interactions between the ligand (the cinnoline (B1195905) derivative) and the amino acid residues of the protein's binding site. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. The 6,7-dimethoxy groups and the benzylthio moiety would be of particular interest in such an analysis. For related heterocyclic compounds, studies have shown that specific substitutions play a crucial role in binding. nih.gov For instance, research on isoquinoline (B145761) derivatives has highlighted the importance of C-6 and C-7 methoxy (B1213986) groups for binding affinity. nih.gov

Scoring Functions and Binding Affinity Predictions

A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and its target. nih.gov These functions calculate a score, often expressed as a negative value of Gibbs free energy (ΔG), where a more negative value suggests a stronger binding affinity. nih.gov Without specific docking studies on this compound, no such binding affinity data is available.

Table 1: Hypothetical Binding Affinity Data for this compound

Target ProteinDocking Score (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues
Not DeterminedNot DeterminedNot DeterminedNot Determined

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn govern its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps visualize the charge distribution across a molecule. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological targets. The ESP map of this compound would illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions like hydrogen bonding.

Molecular Dynamics Simulations to Investigate Ligand-Target Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and any conformational changes that may occur in the protein or the ligand upon binding. This technique would be essential to validate the docking results for this compound and to understand the flexibility of the complex.

Virtual Screening and Ligand-Based Drug Design for Novel Analogues

There is currently no published research on the application of virtual screening or ligand-based drug design to generate novel analogues of this compound.

Predictive Modeling for Biological Activity and ADMET Properties

No predictive modeling studies for the biological activity or ADMET properties of this compound have been identified in the available scientific literature.

Advanced Research Applications of 4 Benzylthio 6,7 Dimethoxycinnoline in Chemical Biology and Material Science

Development as Chemical Probes for Biological Pathways

Cinnoline (B1195905) derivatives are recognized for their wide range of biological activities and their utility as synthetic intermediates and potential drug candidates. chemenu.com More specifically, they have been identified as valuable scaffolds for the development of chemical probes. chemenu.com These probes are essential tools in chemical biology for the elucidation of complex biological pathways. The structural framework of 4-(benzylthio)-6,7-dimethoxycinnoline, featuring a cinnoline core, suggests its potential for development into a specialized chemical probe.

Further supporting this potential is the research on related heterocyclic systems. For instance, a hybrid dye incorporating a cinnoline moiety, known as CinNapht, has demonstrated utility in imaging experiments. nih.gov The adaptability of the cinnoline structure allows for modifications that can fine-tune its photophysical properties, making such compounds versatile platforms for biological imaging and sensing applications. nih.gov The development of fluorescent probes from compounds akin to Green Fluorescent Protein (GFP) precursors, which can be used for monitoring intracellular components like lipid droplets, further underscores the adaptability of heterocyclic compounds for creating sophisticated biological research tools. nih.gov

Potential in Agrochemical Research

The broader class of cinnoline derivatives has been the subject of investigation for various applications in agriculture. ijper.org These compounds have shown promise as herbicides, microbicides, fungicides, and even as agents for controlling plant reproduction. ijper.orgresearchgate.net

Herbicidal Applications

Cinnoline derivatives have been described as herbicidal agents in patent literature, indicating their recognized potential in weed management. google.com Research has shown that specific substituted cinnolines can be highly effective; for example, certain phenoxy-substituted cinnoline derivatives have demonstrated complete control of barnyard grass at an application rate of 5 kg/ha . researchgate.net While the herbicidal activity of this compound itself has not been specifically detailed, the established herbicidal properties of the cinnoline scaffold suggest that it could be a valuable candidate for such applications. The development of cinmethylin, a benzyl (B1604629) ether derivative of a natural terpene, as a pre-emergence herbicide for controlling grass weeds further highlights the potential of related structures in agriculture. mdpi.com

Microbicidal and Fungicidal Properties

The antimicrobial and antifungal potential of the cinnoline nucleus is well-documented. ijper.orgnih.gov Studies on various cinnoline derivatives have demonstrated their efficacy against a range of microbial pathogens. For instance, cinnoline-based chalcones and their corresponding pyrazoline derivatives have been synthesized and evaluated for their antibacterial activity against species such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. niscpr.res.in Furthermore, these compounds have shown antifungal activity against Aspergillus flavus, Fusarium oxysporum, Aspergillus niger, and Trichoderma viridae. niscpr.res.in Cinnoline derivatives bearing a sulphonamide moiety have also exhibited significant antimicrobial and antifungal properties. nih.gov This body of research strongly suggests that this compound could possess similar microbicidal and fungicidal characteristics, warranting further investigation for its potential use in crop protection.

Pollen Suppressant Efficacy

A fascinating application of cinnoline derivatives in agriculture is their use as pollen suppressants. ijper.org Specifically, substituted analogues of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been identified as a new class of pollen suppressant agents for wheat (Triticum aestivum L.). ijper.org This capability to influence plant reproductive processes opens up avenues for research into hybrid crop production and plant breeding programs. The potential of this compound in this area would depend on how its specific substitutions affect this biological activity.

Exploitation of Optical Properties for Research Tools

The inherent photophysical properties of heterocyclic compounds make them attractive candidates for the development of optical materials and research tools. The cinnoline scaffold, in particular, has been incorporated into fluorescent dyes, indicating its potential for luminescence and fluorescence applications.

Luminescence and Fluorescent Agent Development

Research into naphthalimide-cinnoline hybrid dyes has revealed that modifications to the cinnoline structure can significantly influence their fluorescent properties. nih.gov For example, the introduction of a thioether derivative has been noted to cause a blue-shift in the absorption maximum of a CinNapht dye. nih.gov This ability to tune the optical properties through structural modifications is a key aspect in the design of fluorescent agents for specific applications. The fluorescence of such compounds can be sensitive to the polarity of their environment, a property that can be exploited to create probes for studying cellular microenvironments. nih.gov While the specific luminescent and fluorescent characteristics of this compound have not been explicitly reported, the presence of the benzylthio group suggests that it may possess interesting photophysical properties worthy of exploration for the development of novel research tools.

Applications in Cell Imaging Research

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes within living cells. The core structure of cinnoline, an aromatic heterocycle, provides a platform for the design of new fluorescent molecules. nih.gov The inherent photophysical properties of some cinnoline derivatives, such as their ability to exhibit fluorescence, make them attractive candidates for cell imaging applications. nih.gov

The specific compound, this compound, possesses several features that suggest its potential as a fluorescent probe. The extended π-system of the cinnoline ring, combined with the presence of electron-donating methoxy (B1213986) groups and a sulfur-containing benzylthio substituent, could give rise to interesting photophysical properties. The benzylthio group, in particular, may influence the molecule's quantum yield and Stokes shift, which are critical parameters for effective cell imaging agents.

While research on this compound itself is sparse, studies on other substituted cinnolines have demonstrated their utility in this field. For instance, certain cinnoline derivatives have been shown to exhibit aggregation-induced emission, a phenomenon that is highly desirable for cellular imaging as it leads to fluorescence enhancement upon binding to specific cellular components. nih.gov The design of novel fluorophores based on the cinnoline scaffold has been an active area of research, with modifications to the substitution pattern allowing for the fine-tuning of their emission and excitation wavelengths.

Table 1: Potential Photophysical Properties of Cinnoline Derivatives for Cell Imaging

PropertyDesired Characteristic for Cell ImagingPotential Contribution of this compound
Excitation Wavelength Long wavelength (to minimize cellular autofluorescence and photodamage)The extended conjugation and substituents may shift absorption to the visible region.
Emission Wavelength Bright and in a region with low cellular backgroundThe combination of dimethoxy and benzylthio groups could lead to strong emission.
Quantum Yield High (for bright signal)The rigid cinnoline core can enhance fluorescence quantum yield.
Stokes Shift Large (to separate excitation and emission signals)The nature of the substituents may promote a significant Stokes shift.
Photostability High (to resist photobleaching during imaging)Aromatic heterocycles often exhibit good photostability.
Cell Permeability Sufficient to cross cell membranesThe overall lipophilicity of the molecule would determine this property.
Target Specificity Ability to localize to specific organelles or biomoleculesFurther functionalization would likely be required for specific targeting.

This table is illustrative and based on general principles of fluorescent probe design, as specific data for this compound is not available.

Material Science Applications (e.g., Liquid Crystals)

In the realm of material science, molecules with unique structural and electronic properties are constantly sought for the development of advanced materials. Liquid crystals, which possess properties of both liquids and solids, are a prime example of such materials and are integral to display technologies and other optical applications. wikipedia.org

The molecular shape and polarity of a compound are key determinants of its ability to form liquid crystalline phases. The rigid, planar core of the cinnoline ring system in this compound, coupled with the presence of both polar (methoxy) and polarizable (benzylthio) groups, suggests that it could be a building block for novel liquid crystalline materials. The dimethoxy substitution pattern can influence the intermolecular interactions and packing, which are critical for the formation of mesophases.

While there is no direct report on the liquid crystalline properties of this compound, research on other heterocyclic systems provides a basis for this hypothesis. The introduction of various substituent groups onto a rigid core is a common strategy for designing molecules with specific liquid crystalline behaviors. The benzylthio group, with its flexible yet bulky nature, could play a significant role in modulating the melting point and the type of liquid crystalline phase formed.

Table 2: Potential Contributions of Molecular Features of this compound to Liquid Crystal Properties

Molecular FeaturePotential Influence on Liquid Crystal Behavior
Cinnoline Core Provides the necessary rigid, planar scaffold for mesophase formation.
6,7-Dimethoxy Groups Can influence intermolecular dipole-dipole interactions and molecular packing.
4-(Benzylthio) Group May introduce flexibility and affect the aspect ratio of the molecule, influencing the type of mesophase (e.g., nematic, smectic).
Overall Molecular Shape The combination of the planar core and the non-linear benzylthio group could lead to complex phase behavior.

This table is speculative and based on established principles of liquid crystal design, as experimental data for this compound is unavailable.

Future Research Directions and Emerging Paradigms for 4 Benzylthio 6,7 Dimethoxycinnoline

Exploration of Undiscovered Biological Targets and Mechanistic Pathways (Preclinical)

The future of 4-(benzylthio)-6,7-dimethoxycinnoline in preclinical research will heavily rely on the identification of its specific biological targets and the elucidation of its mechanistic pathways. Cinnoline (B1195905) derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and anti-hypertensive activities. The initial focus for this compound would be to screen it against a panel of known and novel biological targets to pinpoint its primary mode of action.

Advanced preclinical models, including cell-based assays and animal models of various diseases, will be instrumental in this exploratory phase. For instance, its potential as an anticancer agent could be investigated in various cancer cell lines, followed by in vivo studies in xenograft models. Furthermore, its activity against microbial strains, particularly drug-resistant variants, warrants investigation, given the known antimicrobial properties of some cinnolines. Unraveling the specific enzymes, receptors, or signaling pathways modulated by this compound will be crucial for its future development.

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of cinnoline derivatives has evolved significantly since its inception. Traditional methods often involve multi-step processes with varying yields. Future research should focus on developing novel, more efficient, and sustainable synthetic routes to this compound. This includes the exploration of one-pot syntheses, microwave-assisted organic synthesis (MAOS), and flow chemistry approaches. These modern techniques can significantly reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents, aligning with the principles of green chemistry.

Furthermore, the development of catalytic systems, such as transition metal-catalyzed cross-coupling reactions, could offer more direct and versatile methods for the introduction of the benzylthio group at the 4-position of the 6,7-dimethoxycinnoline (B12915755) core. Such advancements would not only facilitate the synthesis of the parent compound but also enable the efficient generation of a library of related analogues for structure-activity relationship studies.

Rational Design of Highly Selective Analogues based on Advanced SAR Data

Once initial biological activity is established, the rational design of more potent and selective analogues of this compound will be a key research direction. This will be guided by a thorough understanding of its structure-activity relationships (SAR). Systematic modifications of the benzylthio and dimethoxy moieties, as well as other positions on the cinnoline ring, will help to identify the key structural features responsible for its biological effects.

For example, substitutions on the phenyl ring of the benzylthio group could be explored to enhance target binding affinity or modulate pharmacokinetic properties. Similarly, the replacement of the dimethoxy groups with other substituents could influence solubility and metabolic stability. Computational modeling and molecular docking studies will play a pivotal role in this rational design process, allowing for the in silico prediction of the binding modes and affinities of novel analogues, thereby prioritizing the synthesis of the most promising candidates.

Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling

To accelerate the discovery of the biological activities of this compound and its future analogues, the integration of high-throughput screening (HTS) and "omics" technologies will be essential. HTS allows for the rapid screening of large compound libraries against a multitude of biological targets, providing a comprehensive overview of a compound's biological profile. This can help to identify not only the primary target but also any potential off-target effects early in the drug discovery process.

Furthermore, omics technologies such as genomics, proteomics, and metabolomics can provide a systems-level understanding of the cellular response to treatment with this compound. For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. This wealth of data will be invaluable for hypothesis generation regarding the compound's mechanism of action and for the identification of potential biomarkers of its activity.

Collaborative Research Endeavors in Interdisciplinary Fields

The multifaceted nature of drug discovery and development necessitates a collaborative approach. The future advancement of this compound will benefit significantly from collaborative research endeavors that bring together experts from various interdisciplinary fields. Chemists, biologists, pharmacologists, and computational scientists will need to work in concert to address the complex challenges associated with bringing a new therapeutic agent to the clinic.

Such collaborations can foster innovation and accelerate progress by leveraging complementary expertise and resources. For instance, academic labs with expertise in a particular disease area could collaborate with medicinal chemistry groups to optimize the lead compound. Similarly, partnerships with contract research organizations (CROs) specializing in preclinical testing can provide access to specialized assays and models. Ultimately, a collaborative spirit will be crucial for translating the initial promise of this compound into tangible therapeutic benefits.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.